2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid
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Overview
Description
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Scientific Research Applications
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The binding of the compound to these targets can modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular target and the context of the research .
Comparison with Similar Compounds
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents at various positions.
Riociguat: A compound with a similar pyrazolo[3,4-b]pyridine core, used as a therapeutic agent for pulmonary arterial hypertension. The uniqueness of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid lies in its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(1-methylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)7-3-8-5-12-13(2)9(8)11-4-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
PHRKZUHTKIRCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=NN2C)C(=O)O |
Origin of Product |
United States |
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